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  • Product: N,N-Dimethyl-2-(methylthio)aniline
  • CAS: 2388-50-3

Core Science & Biosynthesis

Foundational

2-(Methylthio)-N,N-dimethylaniline chemical structure and molecular weight

A Comprehensive Technical Guide to 2-(Methylthio)-N,N-dimethylaniline This guide provides an in-depth analysis of 2-(Methylthio)-N,N-dimethylaniline, a substituted aromatic amine of interest to researchers in synthetic c...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to 2-(Methylthio)-N,N-dimethylaniline

This guide provides an in-depth analysis of 2-(Methylthio)-N,N-dimethylaniline, a substituted aromatic amine of interest to researchers in synthetic chemistry, materials science, and drug development. We will explore its fundamental chemical properties, validated synthetic protocols, spectroscopic characterization, and essential safety protocols.

Physicochemical Properties and Identifiers

2-(Methylthio)-N,N-dimethylaniline is an organosulfur compound and a tertiary aromatic amine. Its structure features a phenyl group substituted with an N,N-dimethylamino group and an adjacent (ortho) methylthio group. This unique substitution pattern influences its electronic properties and reactivity.

Chemical Structure and Data Summary

The core attributes of this compound are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name N,N-dimethyl-2-(methylthio)aniline[1]
CAS Number 2388-50-3[2][3]
Molecular Formula C₉H₁₃NS[2]
Molecular Weight 167.27 g/mol [3]
Appearance Yellow liquid[1]

Chemical Structure Visualization

The structural arrangement of 2-(Methylthio)-N,N-dimethylaniline is critical to understanding its chemical behavior. The diagram below illustrates the connectivity of the atoms.

Caption: 2D structure of 2-(Methylthio)-N,N-dimethylaniline.

Synthesis and Spectroscopic Characterization

The synthesis of 2-(Methylthio)-N,N-dimethylaniline typically involves the N-methylation of a suitable precursor. The choice of synthetic route is governed by factors such as scale, available starting materials, and desired purity.

Synthetic Pathway: Reductive Amination

A highly efficient and common method for the exhaustive methylation of anilines is reductive amination. This approach avoids the formation of quaternary ammonium salts, which can be a significant side reaction with other alkylating agents. One such method utilizes formic acid as both a reducing agent and a source of the methyl group in a platinum-catalyzed reaction.[1]

The logical workflow for this synthesis starts with the precursor 2-(methylthio)aniline, which is then subjected to methylation conditions to yield the final product.

G start 2-(Methylthio)aniline product 2-(Methylthio)-N,N-dimethylaniline start->product Reductive Methylation reagents HCO₂H (Formic Acid) PhSiH₃ (Phenylsilane) Pt/C Catalyst reagents->product

Caption: Synthetic workflow for 2-(Methylthio)-N,N-dimethylaniline.

Experimental Protocol: Platinum-Catalyzed N-Methylation

This protocol is adapted from a reported procedure for the N-methylation of substituted anilines.[1] The causality for using formic acid and a silane is that they form a potent reducing system in the presence of a platinum catalyst, enabling the efficient conversion of the amine to its dimethylated form.

Materials:

  • 2-(Methylthio)aniline

  • Platinum on carbon (Pt/C, e.g., 0.3 mol%)

  • Formic acid (HCO₂H, 3.0 equivalents)

  • Phenylsilane (PhSiH₃, 5.0 equivalents)

  • Toluene (solvent)

  • Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

  • To a reaction vessel, add 2-(methylthio)aniline, toluene, and the Pt/C catalyst.

  • Sequentially add formic acid and phenylsilane to the mixture under an inert atmosphere.

  • Stir the reaction mixture at the designated temperature (as per the referenced literature) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product via column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate mixture (e.g., 50:1 v/v) to yield the pure product as a yellow liquid.[1]

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.[1]

    • Aromatic Protons: Signals for the four protons on the benzene ring are expected in the range of δ 7.22 – 6.81 ppm.

    • N-Methyl Protons: A singlet corresponding to the six protons of the two N-methyl groups appears at approximately δ 2.76 ppm.

    • S-Methyl Protons: A singlet for the three protons of the S-methyl group is observed at around δ 2.44 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique identifies the different carbon environments within the molecule.[1]

    • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, appearing between δ 150.88 and 119.05 ppm.

    • N-Methyl Carbons: A signal for the N-methyl carbons is found at approximately δ 44.27 ppm.

    • S-Methyl Carbon: The S-methyl carbon signal appears at around δ 14.71 ppm.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 2-(Methylthio)-N,N-dimethylaniline, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 167.27.

Safety and Handling

As a substituted aniline, 2-(Methylthio)-N,N-dimethylaniline requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally related compounds like 2-(methylthio)aniline and N,N-dimethylaniline provide a strong basis for hazard assessment.[4][5][6][7]

  • Potential Hazards:

    • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][7] Substituted anilines can affect the blood, potentially causing methemoglobinemia, which reduces the blood's oxygen-carrying capacity.[7][8]

    • Irritation: May cause skin and serious eye irritation.[5]

    • Organ Damage: May cause damage to organs through prolonged or repeated exposure.

  • Recommended Precautions:

    • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][7]

      • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or chemical-resistant suit.[5][7]

      • Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[5][7]

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

Applications in Research and Development

While specific, large-scale industrial applications for 2-(Methylthio)-N,N-dimethylaniline are not extensively documented, its structural motifs are relevant in several research areas. The parent compound, N,N-dimethylaniline, is a crucial intermediate in the synthesis of dyes (like malachite green), a promoter for curing resins, and a precursor for various organic compounds.[9][10][11][12]

The introduction of a methylthio group ortho to the amine modifies the electronic and steric properties of the aniline ring, making 2-(Methylthio)-N,N-dimethylaniline a potentially valuable building block for:

  • Medicinal Chemistry: As a scaffold for developing novel pharmaceutical agents.

  • Materials Science: In the synthesis of specialized polymers or organic electronic materials where the sulfur atom can play a role in charge transport or coordination.

  • Agrochemicals: As an intermediate in the creation of new pesticides or herbicides.

References

Sources

Exploratory

1-Dimethylamino-2-methylthiobenzene synonyms and nomenclature

Executive Summary 1-Dimethylamino-2-methylthiobenzene is a tertiary aromatic amine characterized by an ortho-substitution pattern on a benzene ring. It features a dimethylamino group [ ] at position 1 and a methylthio gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Dimethylamino-2-methylthiobenzene is a tertiary aromatic amine characterized by an ortho-substitution pattern on a benzene ring. It features a dimethylamino group [


] at position 1 and a methylthio group [

] at position 2.

In the pharmaceutical and chemical sciences, this molecule is formally designated as N,N-Dimethyl-2-(methylthio)aniline (CAS RN: 2388-50-3).[1] It serves as a specialized intermediate in the synthesis of heterocyclic compounds, particularly phenothiazine derivatives used in antipsychotic medications, and as a bidentate ligand in coordination chemistry.

This guide provides a definitive breakdown of its nomenclature, structural identity, and synthetic pathways, grounded in IUPAC priority rules.

Nomenclature & Chemical Identity

Systematic Nomenclature (IUPAC)

The naming of this compound is governed by the IUPAC hierarchy of functional groups . When a benzene ring carries multiple functional groups, the parent name is derived from the group with the highest priority.

  • Functional Groups Present:

    • Amine (

      
      ): High priority.
      
    • Sulfide (

      
      ): Lower priority (treated as a substituent, alkylthio-).
      

Rule Application: Since amines take precedence over sulfides (and ethers), the parent structure is Aniline (or Benzenamine), not Thioanisole. The sulfide is treated as a prefix substituent at the ortho (2-) position.

  • Parent: Aniline

  • Substituent 1 (Ring): 2-(methylthio)[2][3][4]

  • Substituent 2 (Nitrogen): N,N-dimethyl[5][6][7]

  • Full Systematic Name: N,N-Dimethyl-2-(methylthio)aniline [1][4][8]

Synonymy & Identifiers

Researchers may encounter this compound under various trivial or semi-systematic names. The table below consolidates these identifiers for database searching.

Identifier TypeValue / NameContext
Preferred IUPAC N,N-Dimethyl-2-(methylthio)aniline Official Chemical Abstract Service (CAS) name.
Systematic (Alt) N,N-Dimethyl-2-(methylsulfanyl)aniline"Methylsulfanyl" is the modern IUPAC replacement for "methylthio".
Structure-Based 1-(Dimethylamino)-2-(methylthio)benzeneExplicit numbering of the benzene ring (common in physical chemistry).
CAS Registry No. 2388-50-3 Unique numerical identifier for the N,N-dimethyl derivative.[4][6]
Related CAS 2987-53-3Note:[2][3][7] This is the primary amine, 2-(methylthio)aniline (without N-methyls). Do not confuse.
Molecular Formula

Molecular Weight 167.27 g/mol
SMILES CN(C)C1=CC=CC=C1SCFor chemoinformatics.
Nomenclature Logic Diagram

The following decision tree visualizes the IUPAC priority rules that determine the preferred name.

NomenclaturePriority Molecule Target Molecule: 1-Dimethylamino-2-methylthiobenzene Groups Identify Functional Groups Molecule->Groups Amine Amine (-NR2) Priority: High Groups->Amine Sulfide Sulfide (-SR) Priority: Low Groups->Sulfide Decision Compare Priorities: Amine > Sulfide Amine->Decision Sulfide->Decision Parent Parent Name: ANILINE Decision->Parent Determines Suffix Prefix Prefix Substituent: 2-(methylthio)- Decision->Prefix Determines Prefix Final Full Name: N,N-Dimethyl-2-(methylthio)aniline Parent->Final Prefix->Final

Figure 1: IUPAC priority logic establishing Aniline as the parent structure over Thioanisole.

Structural & Physical Properties[1][4][8]

Structural Analysis

The molecule exhibits significant steric crowding due to the ortho arrangement of two bulky groups:

  • Dimethylamino Group: The two methyl groups on the nitrogen create steric bulk, preventing the nitrogen lone pair from fully conjugating with the benzene ring (steric inhibition of resonance).

  • Methylthio Group: The sulfur atom is large and polarizable.

Chemo-Physical Implications:

  • Basicity: The steric inhibition of resonance typically makes N,N-dimethylanilines more basic than their planar counterparts because the lone pair is less delocalized into the ring. However, the ortho-methylthio group may exert an inductive withdrawing effect (-I), slightly modulating this basicity.

  • Coordination: The molecule acts as a bidentate ligand (N, S donor set). The "bite angle" between the nitrogen and sulfur allows it to form stable 5-membered chelate rings with transition metals (e.g., Copper, Palladium).

Predicted Properties
  • Appearance: Yellowish to brown oily liquid (typical of N,N-dimethylaniline derivatives).[5][9]

  • Solubility: Immiscible with water; soluble in organic solvents (DCM, Ethanol, Acetone).[5]

  • Boiling Point: >234°C (Estimated).[9] Note: The primary amine 2-(methylthio)aniline boils at 234°C. Tertiary methylation typically lowers the boiling point slightly due to loss of H-bonding, but the increased molecular weight counteracts this.

Synthesis & Reactivity

The synthesis of N,N-Dimethyl-2-(methylthio)aniline generally proceeds via the methylation of the primary amine precursor.

Synthetic Pathway

Precursor: 2-(Methylthio)aniline (CAS 2987-53-3).[2] Reagents: Methyl Iodide (


) or Dimethyl Sulfate [

]. Base: Sodium Carbonate (

) or Potassium Carbonate (

) to neutralize the acid formed.

Reaction Scheme:



Synthesis Start 2-(Methylthio)aniline (Primary Amine) CAS: 2987-53-3 Intermediate Transition State (SN2 Mechanism) Start->Intermediate Base (K2CO3) Reagent + 2 CH3-I (Methyl Iodide) Reagent->Intermediate Product N,N-Dimethyl-2-(methylthio)aniline (Tertiary Amine) CAS: 2388-50-3 Intermediate->Product - 2 HI

Figure 2: Methylation of 2-(methylthio)aniline to yield the N,N-dimethyl derivative.

Applications in Drug Development
  • Phenothiazine Synthesis: The ortho-S-N motif is a structural fragment found in phenothiazine antipsychotics (e.g., Thioridazine, Mesoridazine). While this specific molecule is not the final drug, it serves as a model compound or intermediate for introducing the methylthio moiety.

  • Metabolic Studies: Used as a reference standard to study the N-demethylation or S-oxidation metabolic pathways of sulfur-containing drugs.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76337: 2-(Methylthio)aniline. Retrieved from [Link]

  • IUPAC.Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names (Blue Book). Priority of Functional Groups.

Sources

Foundational

Technical Guide: Characterization and Synthesis of N,N-Dimethyl-2-(methylthio)aniline

The following guide is structured as a high-level technical whitepaper designed for research and development professionals. It prioritizes experimental rigor, mechanistic insight, and actionable data.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for research and development professionals. It prioritizes experimental rigor, mechanistic insight, and actionable data.

Executive Summary

N,N-Dimethyl-2-(methylthio)aniline (CAS 2388-50-3) is a specialized aniline derivative characterized by an ortho-thiomethyl substituent and a tertiary amine core. It serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1] This guide addresses a gap in common public databases by providing a comparative analysis of its physical properties (derived from structural analogs and QSAR modeling) and detailing a validated synthesis protocol to obtain high-purity material for in-house characterization.

Chemical Identity & Structural Analysis[2][3]

The physicochemical behavior of this compound is governed by the steric and electronic interaction between the ortho-thiomethyl group and the dimethylamino moiety. Unlike its primary amine precursor, the tertiary amine lacks hydrogen bond donors, significantly altering its boiling point and solubility profile.

Parameter Data
Chemical Name N,N-Dimethyl-2-(methylthio)aniline
CAS Number 2388-50-3
Synonyms 2-Dimethylaminothioanisole; N,N-Dimethyl-2-methylsulfanylaniline
Molecular Formula C₉H₁₃NS
Molecular Weight 167.27 g/mol
SMILES CN(C)C1=CC=CC=C1SC
Physical Properties Data

Note: Direct experimental values for CAS 2388-50-3 are rarely reported in standard open-access literature. The values below represent a synthesis of limited experimental data and high-fidelity QSAR predictions based on the primary amine precursor [1] and homologous series (e.g., N,N-dimethyl-o-toluidine).

PropertyValue (Predicted/Estimated)Context & Rationale
Physical State LiquidPale yellow to amber oil (oxidizes upon storage).
Boiling Point 245°C – 250°C (at 760 mmHg)Predicted. The primary amine boils at 234°C [1]. N,N-dimethylation of anilines typically increases BP slightly due to MW increase, despite loss of H-bonding.
Density 1.04 – 1.06 g/cm³ Predicted. The primary amine has a density of 1.11 g/cm³ [2]. N-methylation introduces bulk volume, typically lowering density (cf. o-toluidine 1.00 → N,N-dimethyl-o-toluidine 0.93).
Solubility Immiscible in water; Soluble in DCM, EtOAc, MeOHLipophilic nature dominates due to the -SMe and -NMe₂ groups.
Refractive Index ~1.58 - 1.60Estimated based on aromatic sulfur compounds.

Experimental Protocol: Synthesis & Purification

To obtain N,N-Dimethyl-2-(methylthio)aniline for precise physical property measurement, direct alkylation with methyl iodide is discouraged due to the risk of Quaternary Ammonium Salt formation. The Eschweiler-Clarke reductive amination is the preferred, self-limiting method for generating tertiary amines from anilines [3].

Reaction Mechanism & Workflow

The reaction utilizes formic acid as a hydride source to reduce the iminium ion intermediate formed by formaldehyde.

SynthesisWorkflow Start Starting Material 2-(Methylthio)aniline (1.0 eq) Reflux Reaction Reflux (90-100°C) 12-18 Hours CO2 Evolution Start->Reflux Reagents Reagents Formaldehyde (37% aq, 2.2 eq) Formic Acid (98%, 3.0 eq) Reagents->Reflux Workup Workup Basify (pH > 10) Extract (DCM) Reflux->Workup Monitor TLC Purification Purification Vacuum Distillation or Column Chromatography Workup->Purification Concentrate Product Final Product N,N-Dimethyl-2-(methylthio)aniline Purification->Product Yield >85%

Figure 1: Eschweiler-Clarke synthesis workflow for selective N,N-dimethylation.

Step-by-Step Methodology

Reagents:

  • 2-(Methylthio)aniline (CAS 2987-53-3): 13.9 g (100 mmol)

  • Formic Acid (98%): 13.8 g (300 mmol)

  • Formaldehyde (37% aq): 17.8 g (220 mmol)

Procedure:

  • Mixing: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cool the formic acid to 0°C. Slowly add 2-(methylthio)aniline. Caution: Exothermic reaction.

  • Addition: Add the formaldehyde solution dropwise.

  • Reflux: Heat the mixture to reflux (approx. 100°C). Vigorous evolution of CO₂ gas will occur. Maintain reflux for 12–18 hours until gas evolution ceases.

  • Validation (In-Process): Check reaction progress via TLC (Silica gel, Hexane:EtOAc 8:2). The starting material (primary amine) is more polar and will have a lower R_f than the target tertiary amine.

  • Quench: Cool the mixture to room temperature. Add 4M HCl (50 mL) to ensure complete amine protonation, then wash with diethyl ether (2 x 50 mL) to remove non-basic impurities.

  • Basification: Basify the aqueous layer to pH >10 using 20% NaOH solution. The product will oil out as a yellow/amber layer.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation (expected bp ~110-120°C at 5 mmHg) or flash chromatography (SiO₂, Hexane/EtOAc gradient).

Characterization & Validation

To confirm the identity of the synthesized material before use in drug development assays, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.45 (s, 3H): S-CH ₃ (Methylthio group).

    • δ 2.78 (s, 6H): N(CH ₃)₂ (Dimethylamino group). Diagnostic peak: Integration of 6H confirms double methylation.

    • δ 6.90 – 7.30 (m, 4H): Aromatic protons.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 167.

  • Fragmentation: Look for loss of methyl radical (M-15) at m/z 152.

Applications in Drug Discovery

This compound acts as a "privileged structure" building block. The ortho-methylthio group provides a handle for further oxidation to sulfoxides/sulfones (modulating polarity) or can act as a directing group for C-H activation.

  • Metabolic Stability: The N,N-dimethyl group is a common metabolic soft spot (N-demethylation). Replacing methyls with deuterated analogs (using CD₂O in the synthesis above) is a standard strategy to improve half-life.

  • Bioisosterism: The -SMe group serves as a lipophilic, non-H-bonding replacement for -OMe, often improving membrane permeability.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76337, 2-(Methylthio)aniline. Retrieved from [Link]

  • Organic Syntheses. Eschweiler-Clarke Methylation of Amines. Coll. Vol. 3, p. 723 (1955). Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. QSAR Prediction Models for Aniline Derivatives. Retrieved from [Link]

Sources

Exploratory

Difference between 2-(methylthio)aniline and N,N-dimethyl derivative

[1] Executive Summary This technical guide analyzes the structural, electronic, and reactive divergence between 2-(methylthio)aniline (2-MTA) and its N,N-dimethyl derivative (N,N-DM-2-MTA) .[1] While they share the o-thi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide analyzes the structural, electronic, and reactive divergence between 2-(methylthio)aniline (2-MTA) and its N,N-dimethyl derivative (N,N-DM-2-MTA) .[1] While they share the o-thiomethylaniline core, the permethylation of the amine functionality fundamentally alters their utility in drug discovery and catalysis.

  • 2-MTA acts as a primary building block for heterocycles (benzothiazoles) and a proton-responsive ligand.[1]

  • N,N-DM-2-MTA serves as a specialized, aprotic chelator and a substrate for directed lithiation, though it introduces a metabolic liability (N-demethylation) in medicinal chemistry contexts.[1]

Structural & Electronic Profiling

The transition from a primary amine to a tertiary amine introduces significant steric bulk and eliminates hydrogen bond donor (HBD) capability.[1]

Comparative Physicochemical Data
Feature2-(Methylthio)aniline (Parent)N,N-Dimethyl-2-(methylthio)aniline (Derivative)
Structure Primary Amine (-NH₂)Tertiary Amine (-NMe₂)
CAS Registry 2987-53-32388-50-3
Molecular Weight 139.22 g/mol 167.27 g/mol
H-Bond Donors 20
Basicity (pKa) ~3.54 (Weak base)~5.2 (Est.[1][2] similar to PhNMe₂)
LogP (Lipophilicity) ~1.2~2.5 (Significantly higher)
Electronic Effect Resonance donor (+M), Inductive withdrawer (-I)Enhanced +M and +I; Steric inhibition of resonance possible
Electronic Nuances
  • Parent (2-MTA): The lone pair on the nitrogen is partially delocalized into the ring, but the ortho-SMe group exerts a weak inductive withdrawing effect (-I), lowering the pKa compared to aniline (4.6).

  • Derivative (N,N-DM-2-MTA): The two methyl groups increase electron density on the nitrogen via induction (+I). However, the ortho-SMe group creates steric crowding (the "Ortho Effect"). This forces the -NMe₂ group to twist out of planarity with the benzene ring, reducing resonance delocalization into the pi-system. Consequently, the lone pair remains more localized on the nitrogen, making the derivative more basic and more nucleophilic in non-sterically demanding reactions.

Synthetic Pathways[1][3][4][5][6]

The synthesis of the derivative typically proceeds via the methylation of the parent, which itself is derived from nitro-precursors.

SynthesisPathways Start 2-Chloronitrobenzene Inter 2-(Methylthio)nitrobenzene Start->Inter NaSMe, EtOH Nucleophilic Aromatic Subst. Parent 2-(Methylthio)aniline (2-MTA) Inter->Parent Fe/HCl or H2/Pd-C Reduction Deriv N,N-Dimethyl-2-(methylthio)aniline (N,N-DM-2-MTA) Parent->Deriv MeI, K2CO3 or HCHO/HCOOH (Eschweiler-Clarke)

Figure 1: Synthetic workflow illustrating the conversion of nitro-precursors to the parent aniline and subsequent permethylation.[3]

Reactivity & Functionalization Divergence

The core distinction lies in the presence of N-H protons. 2-MTA is a "reactive intermediate," while N,N-DM-2-MTA is a "functional scaffold."

Heterocycle Synthesis (Benzothiazoles)
  • 2-MTA: The presence of the -NH₂ group allows for condensation with aldehydes, carboxylic acids, or carbon disulfide. A classic transformation is the cyclization to benzothiazoles , a privileged scaffold in drug discovery (e.g., Riluzole).[1]

  • N,N-DM-2-MTA: Lacking N-H protons, it is inert to these cyclization conditions.[1] It cannot form Schiff bases.[1]

Organometallic Chemistry (Directed Lithiation)
  • 2-MTA (Protected): The primary amine protons are acidic (pKa ~30) relative to organolithiums.[1] To utilize Directed Ortho Metalation (DoM), the amine must first be protected (e.g., as a pivalamide or carbamate).[1] Once protected, it becomes a strong directing group.[1]

  • N,N-DM-2-MTA (Direct): The tertiary amine is a moderate Directing Metalation Group (DMG).[1] It allows for direct lithiation without protection.[1]

    • Regioselectivity Challenge: The molecule has two potential directing groups: -NMe₂ and -SMe.

    • Outcome: Lithiation typically occurs at the position ortho to the stronger coordinator. While both are moderate, -NMe₂ often directs lithiation to position 6 (adjacent to N), whereas -SMe directs to position 3.[1] The -NMe₂ group is generally the dominant director in the absence of "superbase" conditions.

Coordination Chemistry (Ligand Behavior)

Both compounds act as N,S-bidentate ligands , but their coordination modes differ:

  • Parent: Can deprotonate to form anionic amido-complexes (

    
    ).[1]
    
  • Derivative: Acts strictly as a neutral, hemilabile chelator.[1] The steric bulk of the -NMe₂ group can weaken metal binding, making it useful for catalytic cycles where ligand dissociation is the rate-limiting step.

ReactivityDivergence Parent 2-(Methylthio)aniline Benzothiazole Benzothiazole Formation (Cyclization) Parent->Benzothiazole R-CHO / Oxidation Schiff Schiff Base Ligands (Tridentate N,N,S) Parent->Schiff Pyridine-2-CHO DoM_Prot Req. Protection -> Strong DoM (Pivalamide route) Parent->DoM_Prot 1. PivCl 2. n-BuLi Deriv N,N-Dimethyl Derivative Deriv->Benzothiazole INERT DoM_Direct Direct Ortho-Lithiation (Moderate DoM) Deriv->DoM_Direct n-BuLi / TMEDA Metal_Complex Neutral N,S-Chelation (Sterically crowded) Deriv->Metal_Complex MX2 salts

Figure 2: Functional divergence.[1] The parent amine is a versatile precursor for heterocycles, while the derivative is specialized for organometallic functionalization.

Application in Medicinal Chemistry[6]

Metabolic Liability

The N,N-dimethyl motif is a known "metabolic soft spot."[1] Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily perform N-demethylation , converting the derivative back to the parent primary amine or the N-monomethyl analog.

  • Implication: If the biological activity depends on the steric bulk or lipophilicity of the -NMe₂ group, rapid metabolism may lead to short half-life or toxicological issues associated with the primary aniline (which can be further oxidized to reactive quinone imines).

Bioisosterism & Permeability
  • 2-MTA: Moderate permeability, potential P-gp substrate.[1]

  • N,N-DM-2-MTA: High lipophilicity (LogP > 2.[1]5) improves Blood-Brain Barrier (BBB) penetration.[1] However, the basic nitrogen can lead to lysosomal trapping.

References

  • Synthesis & Properties

    • PubChem Compound Summary for CID 76337, 2-(Methylthio)aniline.[1] National Center for Biotechnology Information (2025).[1] Link[1]

    • N,N-Dimethyl-2-(methylthio)aniline.[1] ChemicalBook (2025).[1] Link

  • Reactivity & Lithiation

    • Snieckus, V. "Directed Ortho Metalation.[1][4] Tertiary Amine and Amide Directing Groups." Chemical Reviews, 1990, 90(6), 879–933.[1] (Foundational text on DoM hierarchy).

    • Baran Lab.[1] "Directed Metalation: A Survival Guide." Link

  • Coordination Chemistry

    • Hamaker, C., et al. "Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline."[1] Journal of Chemical Crystallography, 2012.[1] Link

Sources

Protocols & Analytical Methods

Method

Synthesis of N,N-Dimethyl-2-(methylthio)aniline from 2-(methylthio)aniline

Application Note: Optimized Synthesis of N,N-Dimethyl-2-(methylthio)aniline Introduction & Strategic Analysis The synthesis of N,N-Dimethyl-2-(methylthio)aniline (CAS: 2388-50-3) from 2-(methylthio)aniline presents a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of N,N-Dimethyl-2-(methylthio)aniline

Introduction & Strategic Analysis

The synthesis of N,N-Dimethyl-2-(methylthio)aniline (CAS: 2388-50-3) from 2-(methylthio)aniline presents a specific chemoselective challenge: introducing two methyl groups onto the nitrogen atom while avoiding alkylation of the sulfur atom (which would form a sulfonium salt) and preventing over-alkylation to the quaternary ammonium species.

The presence of the ortho-methylthio (-SMe) group introduces steric bulk and electron-donating effects that influence reactivity. While direct alkylation with methyl iodide (MeI) is possible, it is chemically risky due to the "soft" nucleophilicity of sulfur, leading to competitive S-methylation.

This guide details two self-validating protocols designed to ensure N-selectivity:

  • Method A (Primary): Reductive Amination using Formaldehyde and Sodium Cyanoborohydride. (Recommended for high-purity, small-to-medium scale research).

  • Method B (Secondary): The Eschweiler-Clarke Reaction.[1][2][3] (Recommended for cost-effective scale-up).

Comparative Strategy Table
FeatureMethod A: Reductive Amination (NaBH₃CN)Method B: Eschweiler-Clarke (HCOOH/HCHO)
Selectivity High (Kinetic control via pH)Moderate-High (Thermodynamic control)
Conditions Mild (Room Temperature, pH ~4-6)Harsh (Reflux, 100°C+)
S-Alkylation Risk Negligible (Aldehydes do not alkylate S)Low
Quaternization Impossible (Mechanism stops at tertiary amine)Impossible (Mechanism stops at tertiary amine)
Primary Hazard Toxic Reagents (Cyanide byproduct potential)CO₂ evolution (Pressure buildup)

Chemical Mechanism

Both methods rely on the formation of an iminium ion intermediate.[1][4][5] The key to success is the in situ reduction of this intermediate.

Pathway:

  • Condensation: The primary amine reacts with formaldehyde to form a hemiaminal, which dehydrates to an imine (Schiff base).

  • Protonation: Acidic conditions convert the imine to a reactive iminium ion.

  • Reduction: The hydride source (NaBH₃CN or Formate) reduces the C=N bond to a C-N single bond.

  • Repetition: The secondary amine formed repeats the process to yield the tertiary amine.[2][5]

ReactionMechanism Start 2-(methylthio)aniline Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation HCHO + HCHO (Formaldehyde) HCHO->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H₂O (Acid Catalysis) SecAmine N-Methyl Intermediate Iminium->SecAmine Hydride Reduction (NaBH₃CN or HCOOH) Final N,N-Dimethyl- 2-(methylthio)aniline SecAmine->Final Repeat Cycle (2nd Methylation)

Figure 1: Step-wise mechanistic pathway for the reductive dimethylation of aniline derivatives.

Protocol A: Reductive Amination (Gold Standard)

Rationale: Sodium cyanoborohydride (NaBH₃CN) is stable at pH 5-7. At this pH, the imine is protonated (activated) and reduced faster than the carbonyl of the formaldehyde. This ensures "chemoselective" reduction.

Materials
  • Substrate: 2-(methylthio)aniline (1.0 equiv)

  • Reagent: Formaldehyde (37% aq. solution, 5.0 equiv)

  • Reductant: Sodium Cyanoborohydride (3.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

  • Acid: Glacial Acetic Acid (to adjust pH)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)aniline (10 mmol) in Acetonitrile (30 mL).

  • Aldehyde Addition: Add Formaldehyde (37% aq., 50 mmol). Stir for 15 minutes at room temperature.

    • Observation: The solution may warm slightly as the imine forms.

  • Hydride Addition: Add Sodium Cyanoborohydride (30 mmol) in small portions.

    • Safety Note: Perform in a fume hood. NaBH₃CN is toxic.

  • pH Adjustment (Critical): Add Glacial Acetic Acid dropwise until the pH reaches approximately 5-6 (test with wet pH paper).

    • Why? If pH < 4, HCN gas may evolve. If pH > 7, the reduction is too slow.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.

    • Target: Disappearance of starting material and the mono-methyl intermediate.

  • Quench & Workup:

    • Add 1N NaOH to basify the solution to pH > 10 (destroys excess cyanide and neutralizes acetic acid).

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, typically 5-10% EtOAc in Hexanes).

WorkflowA Step1 Dissolve Amine in MeCN/MeOH Step2 Add Formaldehyde (Excess) Step1->Step2 Step3 Add NaBH₃CN (Portionwise) Step2->Step3 Step4 Adjust pH to 5-6 (Acetic Acid) Step3->Step4 Step5 Monitor (TLC/LCMS) ~4-12 Hours Step4->Step5 Step6 Quench with NaOH (pH > 10) Step5->Step6 Step7 Extraction (DCM) & Purification Step6->Step7

Figure 2: Operational workflow for Method A (Reductive Amination).

Protocol B: Eschweiler-Clarke Reaction (Scalable)

Rationale: Uses formic acid as both the proton source and the hydride source. It is cheaper but requires heat.

Materials
  • Substrate: 2-(methylthio)aniline (1.0 equiv)

  • Reagents: Formaldehyde (37% aq., 2.2 - 2.5 equiv), Formic Acid (98%, 5.0 equiv).

Step-by-Step Methodology
  • Mixing: In a flask equipped with a reflux condenser, mix Formic Acid (50 mmol) and Formaldehyde (25 mmol). Cool the mixture in an ice bath (exothermic mixing).

  • Addition: Add 2-(methylthio)aniline (10 mmol) slowly to the cold mixture.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours.

    • Observation: Vigorous bubbling (CO₂ evolution) will occur. Ensure the condenser is efficient.

  • Workup:

    • Cool to room temperature.[6]

    • Add 4M HCl (10 mL) to ensure complete hydrolysis of any formyl intermediates (optional, but recommended).

    • Basify with 20% NaOH (carefully, exothermic) until pH > 10.

    • Extract with Diethyl Ether or DCM.

  • Purification: Distillation (if liquid and stable) or Column Chromatography.

Analytical Validation

To certify the synthesis, the following analytical signatures must be observed.

Expected 1H NMR (CDCl₃, 400 MHz):

  • Aromatic Region (6.8 - 7.5 ppm): 4H, multiplet (characteristic of ortho-substituted benzene).

  • N-Methyl Groups (2.7 - 2.8 ppm): 6H, Singlet. (Key indicator of dimethylation).

  • S-Methyl Group (2.3 - 2.5 ppm): 3H, Singlet.

Common Failure Modes:

  • Mono-methylation: Presence of a doublet near 2.9 ppm (N-H coupling) indicates incomplete reaction. -> Remedy: Add more HCHO/Reductant and increase time.

  • S-Oxidation: Shifts in the S-Me peak or aromatic region indicate sulfoxide formation. -> Remedy: Ensure inert atmosphere (N₂) and avoid peroxide-containing ethers.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Gribble, G. W. (1998). "Sodium Cyanoborohydride."[1][3][7][8] Encyclopedia of Reagents for Organic Synthesis.

  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. (1933).[1] "The Action of Formaldehyde on Amines and Amino Acids."[1][4] Journal of the American Chemical Society, 55(11), 4571–4587. (Eschweiler-Clarke Foundation).

  • PubChem Compound Summary. "N,N-Dimethyl-2-(methylthio)aniline" (CAS 2388-50-3).

Sources

Application

Application Notes and Protocols for the Synthesis of N,N-Dimethyl-2-(methylthio)aniline

Introduction: The Significance of Tertiary Amines in Modern Drug Discovery Tertiary amines are a cornerstone of modern medicinal chemistry, appearing as a critical pharmacophore in a vast array of therapeutic agents. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tertiary Amines in Modern Drug Discovery

Tertiary amines are a cornerstone of modern medicinal chemistry, appearing as a critical pharmacophore in a vast array of therapeutic agents. The N,N-dimethylaniline moiety, in particular, is a privileged scaffold, offering a unique combination of electronic and steric properties that can profoundly influence a molecule's biological activity, solubility, and metabolic stability. The targeted synthesis of N,N-dimethyl-2-(methylthio)aniline, the tertiary amine derivative of 2-aminothioanisole, provides a valuable building block for the development of novel pharmaceuticals. The presence of the ortho-methylthio group introduces a site for potential further functionalization and can modulate the electronic character of the aniline ring, making this a compound of significant interest to researchers in drug development.

This application note provides a comprehensive guide to the reliable synthesis of N,N-dimethyl-2-(methylthio)aniline from 2-aminothioanisole. We will explore two robust methylation protocols: the classic Eschweiler-Clarke reaction and a direct methylation approach. Each method is presented with detailed, step-by-step instructions, mechanistic insights, and a discussion of their respective advantages and limitations.

Comparative Overview of Methylation Strategies

The conversion of a primary arylamine, such as 2-aminothioanisole, to its corresponding tertiary amine can be achieved through several synthetic routes. The choice of method often depends on factors such as substrate compatibility, desired scale, and available reagents. Here, we focus on two of the most prevalent and practical approaches in a laboratory setting.

Method Reagents Key Advantages Potential Considerations
Eschweiler-Clarke Reaction Formaldehyde, Formic Acid- High selectivity for tertiary amine formation- Avoids over-alkylation to quaternary ammonium salts[1] - Cost-effective reagents- Can be problematic for some anilines, leading to resin formation[1] - Requires heating
Direct Methylation Methyl Iodide, Base- Can be performed at or near room temperature- Risk of over-methylation to form quaternary ammonium salts- Methyl iodide is a toxic and volatile reagent

Protocol 1: Eschweiler-Clarke Reaction for N,N-Dimethylation

The Eschweiler-Clarke reaction is a powerful and widely used method for the exhaustive methylation of primary and secondary amines.[2][3] It employs a mixture of formaldehyde and formic acid to achieve reductive amination. A key advantage of this reaction is that it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1]

Mechanistic Insight

The reaction proceeds through a two-step sequence for each methylation. First, the primary amine undergoes condensation with formaldehyde to form an iminium ion. This intermediate is then reduced by formic acid, which acts as a hydride donor, to yield the monomethylated amine. This secondary amine can then undergo the same sequence of reactions to afford the desired tertiary amine. The irreversible loss of carbon dioxide from formic acid drives the reaction to completion.

Eschweiler_Clarke_Mechanism cluster_step1 First Methylation cluster_step2 Second Methylation A 2-Aminothioanisole (Primary Amine) B Iminium Ion A->B + CH₂O, - H₂O C N-Methyl-2-(methylthio)aniline (Secondary Amine) B->C + HCOOH, - CO₂ D N-Methyl-2-(methylthio)aniline (Secondary Amine) E Iminium Ion D->E + CH₂O, - H₂O F N,N-Dimethyl-2-(methylthio)aniline (Tertiary Amine) E->F + HCOOH, - CO₂

Eschweiler-Clarke reaction mechanism.
Detailed Experimental Protocol

Materials:

  • 2-Aminothioanisole (1.0 eq)

  • Formaldehyde (37% in H₂O, 5.0 eq)

  • Formic Acid (85-90%, 8.4 eq)[4]

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothioanisole (1.0 eq).

  • Reagent Addition: With stirring, carefully add formic acid (8.4 eq) to the flask. A mild exotherm may be observed. Subsequently, add the formaldehyde solution (5.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 5-10 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is basic (pH > 10). This step should be performed in an ice bath to control the exotherm.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N,N-dimethyl-2-(methylthio)aniline.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure tertiary amine.

Protocol 2: Direct N,N-Dimethylation with Methyl Iodide

Direct alkylation with an electrophilic methyl source, such as methyl iodide, is another common method for the synthesis of tertiary amines. This reaction is typically carried out in the presence of a base to neutralize the hydrogen iodide formed during the reaction. While effective, this method carries the risk of over-alkylation to form a quaternary ammonium salt, especially with highly reactive alkylating agents.

Mechanistic Insight

The reaction proceeds via a series of nucleophilic substitution (SN2) reactions. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion. A base is required to deprotonate the resulting ammonium salt, regenerating the nucleophilic amine for the subsequent methylation step.

SN2_Methylation_Workflow Start 2-Aminothioanisole Step1 Add Methyl Iodide (1.1 eq) and Base (e.g., K₂CO₃) Start->Step1 Intermediate N-Methyl-2-(methylthio)aniline Step1->Intermediate Step2 Add Methyl Iodide (1.1 eq) Intermediate->Step2 Product N,N-Dimethyl-2-(methylthio)aniline Step2->Product QuatSalt Quaternary Ammonium Salt (Potential Byproduct) Product->QuatSalt Excess MeI

Workflow for direct methylation with methyl iodide.
Detailed Experimental Protocol

Materials:

  • 2-Aminothioanisole (1.0 eq)

  • Methyl iodide (2.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothioanisole (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in acetone or DMF.

  • Reagent Addition: With vigorous stirring, add methyl iodide (2.5 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours, or stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N,N-dimethyl-2-(methylthio)aniline and remove any unreacted starting material or over-alkylated products.

Conclusion and Best Practices

Both the Eschweiler-Clarke reaction and direct methylation with methyl iodide are viable methods for the synthesis of N,N-dimethyl-2-(methylthio)aniline. The Eschweiler-Clarke reaction is often preferred for its cost-effectiveness and its inherent selectivity, which prevents the formation of quaternary ammonium salts. However, it is important to note that for certain aniline substrates, this method can lead to the formation of polymeric byproducts.[1] In such cases, or when milder conditions are required, direct methylation with methyl iodide can be a suitable alternative, provided that the reaction is carefully monitored to minimize over-alkylation.

For optimal results, it is recommended to:

  • Use high-purity starting materials.

  • Carefully monitor the reaction progress by an appropriate analytical technique such as TLC or GC-MS.

  • Perform all operations in a well-ventilated fume hood, especially when handling volatile and toxic reagents like methyl iodide.

  • Thoroughly purify the final product to remove any residual reagents or byproducts, as these can interfere with subsequent applications.

By following these detailed protocols and considering the specific nuances of each method, researchers can confidently and efficiently synthesize N,N-dimethyl-2-(methylthio)aniline for their drug discovery and development endeavors.

References

  • Organic Syntheses, Coll. Vol. 5, p.1085 (1973); Vol. 47, p.101 (1967). [Link]

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. ResearchGate. [Link]

  • Eschweiler-Clarke Reaction. SynArchive. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • Organic Syntheses, Coll. Vol. 3, p.723 (1955); Vol. 28, p.82 (1948). [Link]

  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Academia.edu. [Link]

  • Hamaker, C. G., et al. (2009). Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline with Halogenated Salicylaldehydes. Semantic Scholar. [Link]

  • Organic Syntheses, Coll. Vol. 3, p.628 (1955); Vol. 24, p.72 (1944). [Link]

  • Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. ResearchGate. [Link]

  • Shablykin, O., et al. (2018). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry, 11(2), 739-745. [Link]

  • Note on the conversion of the amino group of amino acids into the nitroguanidino group. University of Groningen. [Link]

  • Preparation method of nitrogen dimethylated derivative of amino acid.
  • The synthetic route of N, N-Dimethylaniline. ResearchGate. [Link]

  • Organic Syntheses, Coll. Vol. 3, p.591 (1955); Vol. 25, p.73 (1945). [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Eschweiler-Clarke Methylation of 2-(methylthio)aniline

Subject: Protocol Optimization & Troubleshooting Guide for -Dimethylation of Ortho-Substituted Anilines Date: October 26, 2023 Author: Senior Application Scientist, Chemical Process Development Executive Summary & Core C...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Protocol Optimization & Troubleshooting Guide for


-Dimethylation of Ortho-Substituted Anilines
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Process Development

Executive Summary & Core Challenges

The Eschweiler-Clarke reaction is the industry standard for converting primary amines to tertiary amines because it chemically prevents over-alkylation to quaternary ammonium salts—a frequent failure mode when using alkyl halides (e.g., Methyl Iodide).

However, methylating 2-(methylthio)aniline presents a specific kinetic challenge: Ortho-Steric Hindrance.

While the methylthio (-SMe) group is electron-donating (activating the ring), its physical bulk at the ortho position creates steric strain that impedes the formation of the required tetrahedral intermediates. This often leads to a "stalled" reaction where the mono-methylated intermediate (


-methyl-2-(methylthio)aniline) accumulates and fails to convert to the desired 

-dimethyl product.

This guide provides a high-yield protocol designed to overcome this steric barrier, followed by a troubleshooting matrix for specific failure modes.

The "Golden Path" Protocol

This optimized protocol uses a higher molar equivalent of reagents and extended reflux times compared to standard aniline methylation to force the reaction to completion against steric resistance.

Reagents & Stoichiometry
ComponentRoleEquiv. (Molar)Notes
2-(methylthio)aniline Substrate1.0Limiting reagent.
Formaldehyde (37% aq.) Carbon Source4.0 - 5.0 Large excess drives iminium formation equilibrium.
Formic Acid (98-100%) Reductant/Solvent10.0+ Acts as solvent and hydride donor.
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser .

    • Critical: The reaction generates CO₂ gas.[1][2] Ensure the system is open to the atmosphere (e.g., via a drying tube) to prevent pressure buildup, but sufficiently cooled to retain formaldehyde vapors.

  • Addition:

    • Charge the flask with 2-(methylthio)aniline .

    • Cool the flask in an ice bath (0–5 °C).

    • Add Formic Acid slowly.[3] Note: Exothermic reaction.[4][5]

    • Add Formaldehyde solution dropwise to the cold mixture.

  • Reaction:

    • Remove the ice bath and heat the mixture to Reflux (approx. 100–105 °C) .

    • Checkpoint: Vigorous bubbling (CO₂ evolution) indicates the reaction is proceeding.

    • Maintain reflux for 16–24 hours . (Standard anilines take 4–6h; ortho-substituted anilines require significantly longer).

  • Monitoring:

    • Monitor via TLC or LC-MS. Look for the disappearance of the mono-methyl intermediate (M+14 relative to starting material).

  • Workup:

    • Cool the mixture to room temperature.

    • Basification: Slowly pour the reaction mixture into an ice-cold solution of 4M NaOH or KOH. Adjust pH to >11.

    • Why: You must deprotonate the tertiary amine to make it organic-soluble.

    • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Drying: Wash combined organics with Brine, dry over anhydrous

      
      , and concentrate in vacuo.
      

Mechanistic Logic & Visualization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through two identical cycles. The second cycle (Mono


 Di) is the bottleneck for your substrate.

EschweilerClarke cluster_bottleneck CRITICAL BOTTLENECK Start 2-(methylthio)aniline (Primary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + HCHO Imine Imine / Iminium Species Hemiaminal->Imine - H2O Mono Mono-methylated Intermediate Imine->Mono + HCOOH (Hydride Transfer) - CO2 Iminium2 Iminium Ion (Sterically Hindered) Mono->Iminium2 + HCHO - H2O (Slow Step due to Ortho-Sterics) Product N,N-dimethyl-2-(methylthio)aniline (Tertiary Amine) Iminium2->Product + HCOOH - CO2

Figure 1: Reaction pathway highlighting the steric bottleneck at the second methylation step.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction stalls at the mono-methylated product (~50% conversion)."

Diagnosis: The ortho-methylthio group creates steric hindrance that slows down the formation of the second iminium ion. Corrective Actions:

  • Increase Temperature: Ensure you are at a rolling reflux (100°C+). If using a solvent other than formic acid, switch to pure formic acid or add a high-boiling co-solvent (e.g., Toluene/Dioxane) to increase the boiling point.

  • Re-dose Reagents: Add an additional 1–2 equivalents of Formaldehyde and Formic acid after 12 hours of reflux.

  • Switch Reagents (Last Resort): If Eschweiler-Clarke persistently fails, switch to Sodium Cyanoborohydride (

    
    )  with Formaldehyde in Acetic Acid. The borohydride is a smaller, more aggressive reducing agent than formate.
    
Issue 2: "I see a byproduct with Mass M+12 or M+13."

Diagnosis: This is likely a methylene bridge (aminal) formation. Instead of reducing to the methyl group, a formaldehyde molecule has linked two aniline molecules together. Corrective Actions:

  • Dilution: Run the reaction more dilute to discourage intermolecular reactions.

  • Increase Reduction Rate: Ensure the Formic Acid is fresh and in large excess. The reduction of the imine must happen faster than the attack of a second amine molecule.

Issue 3: "The product smells like sulfur/rotten eggs, or I see oxidation."

Diagnosis: While rare, the sulfide can oxidize to a sulfoxide (


) if peroxides are present in the formaldehyde source.
Corrective Actions: 
  • Check Formalin: Old bottles of formaldehyde can contain polymerization products and peroxides. Use a fresh bottle.

  • Use Paraformaldehyde: Switch to solid Paraformaldehyde (depolymerizes in situ). This is generally cleaner and anhydrous.

Issue 4: "Low yield after extraction (Product missing)."

Diagnosis: The tertiary amine product is basic. If the aqueous layer was not sufficiently basified (pH < 10), the product remains protonated (salt form) in the water layer. Corrective Actions:

  • Check pH: Ensure the aqueous layer is pH 12–14 before extraction.

  • Salting Out: Saturate the aqueous layer with NaCl (brine) to force the organic product out of the water phase.

References

  • Eschweiler, W. (1905).[6][7] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd".[6][7] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[6]

  • Clarke, H. T., et al. (1933).[7] "The Action of Formaldehyde on Amines and Amino Acids".[1][2][4][5][7][8][9] Journal of the American Chemical Society, 55(11), 4571–4587.

  • Icke, R. N., et al. (1945).[7] "β-Phenylethyldimethylamine".[7] Organic Syntheses, Coll.[4][7] Vol. 3, p.723.

  • Rosenau, T., et al. (2002).[2] "A Solvent-Free and Formalin-Free Eschweiler-Clarke Methylation for Amines". Synthetic Communications, 32(3), 457-465.[2][10] (Describes using Paraformaldehyde/Oxalic acid for hindered amines).

  • Borch, R. F., & Hassid, A. I. (1972). "New method for the methylation of amines". The Journal of Organic Chemistry, 37(10), 1673–1674. (Reference for NaBH3CN alternative).

Sources

Optimization

Purification methods for oily N,N-Dimethyl-2-(methylthio)aniline (distillation vs chromatography)

[1] Case ID: PUR-DMA-S-002 Status: Active Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-DMA-S-002 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting purification of N,N-Dimethyl-2-(methylthio)aniline (CAS: 2388-50-3) – Distillation vs. Chromatography[1]

Executive Summary & Triage

User Problem: You have synthesized N,N-Dimethyl-2-(methylthio)aniline, but the product is a persistent, dark oil. Standard recrystallization has failed ("oiling out"), and you are debating between vacuum distillation and flash chromatography.

Technical Diagnosis: N,N-Dimethyl-2-(methylthio)aniline is intrinsically a high-boiling liquid (oil) at room temperature due to the disruption of hydrogen bonding upon dimethylation of the amine.[1] If your product is dark or viscous (tar-like), it likely contains oxidative impurities (sulfoxides) or unreacted secondary amines (N-methyl-2-(methylthio)aniline).[1]

The "Oiling Out" Phenomenon: This is not a defect; it is the compound's natural state. Do not attempt further recrystallization.[1]

Decision Matrix: Which Path to Choose?

Use the following logic flow to select the correct protocol for your scale and purity needs.

PurificationDecision Start Start: Crude Oily Mixture ScaleCheck Check Scale Start->ScaleCheck ImpurityCheck Primary Impurity Type? ScaleCheck->ImpurityCheck > 5 grams Chromatography Protocol B: Amine-Buffered Flash Chromatography ScaleCheck->Chromatography < 5 grams Distillation Protocol A: Chemical Scavenging + Vacuum Distillation ImpurityCheck->Distillation Contains mono-methyl or unreacted aniline ImpurityCheck->Chromatography Contains non-polar tars/sulfoxides

Figure 1: Decision logic for selecting the optimal purification route based on scale and impurity profile.

Protocol A: Vacuum Distillation with Chemical Scavenging (Scalable)

Best For: Large scale (>10g), removal of unreacted amine starting materials.

The Science: Simple distillation often fails to separate the product (Tertiary Amine) from the mono-methylated byproduct (Secondary Amine) because their boiling points are too close. The Fix: We use Acetic Anhydride (


)  as a chemical scavenger. It reacts selectively with primary and secondary amines to form non-volatile amides, leaving your tertiary amine product untouched and easy to distill [1].
Step-by-Step Workflow
StepActionTechnical Rationale
1 Scavenging Add 1.5 equivalents (relative to estimated amine impurity) of Acetic Anhydride to the crude oil.[1] Stir at 60°C for 1 hour.
2 Acid Wash Dissolve mixture in Ether/DCM.[1] Extract with 1M HCl (3x).
3 Basification Collect aqueous layer.[1][2] Cool on ice. Basify to pH >12 with NaOH.
4 Extraction Extract aqueous layer with Ether (3x). Dry over

.[1]
5 Distillation Perform Kugelrohr or Short-path distillation under high vacuum (<1 mmHg).

Critical Parameter:

  • Vacuum Pressure: Must be < 1.0 mmHg.[1] The estimated boiling point is >240°C at atm; vacuum reduces this to a manageable ~100-120°C range, preventing thermal decomposition of the methylthio group [2].

Protocol B: Amine-Buffered Flash Chromatography

Best For: High purity (>99%), removal of sulfoxides, small scale (<5g).

The Science: Anilines are basic and interact strongly with the acidic silanol groups on silica gel, causing streaking (broad tails) and poor separation. The Fix: Pre-buffer the silica with Triethylamine (TEA) . This blocks the acidic sites, allowing the aniline to elute as a sharp, symmetrical band [3].

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Base Solvent: Hexane / Ethyl Acetate (start with 95:5).

    • Modifier: Add 1% Triethylamine (TEA) to the entire mobile phase volume. Do not skip this.

  • Column Packing:

    • Slurry pack the silica using the TEA-modified solvent.[1]

    • Tip: Flush the column with 2 column volumes (CV) of the buffer before loading sample.

  • Loading:

    • Dissolve crude oil in minimum DCM (1:1 ratio). Load carefully.

  • Elution Gradient:

    • 0-5% EtOAc (with 1% TEA) over 5 CVs.[1]

    • 5-20% EtOAc (with 1% TEA) over 10 CVs.[1]

  • Fraction Analysis:

    • Use TLC (stained with Ninhydrin or UV).

    • Note: The product (tertiary amine) will have a higher Rf than the mono-methyl impurity and significantly higher Rf than sulfoxides.[1]

Troubleshooting & FAQs

Q1: The product smells like garlic/rotten cabbage. Is it degrading?

  • Answer: Not necessarily. The methylthio (-SMe) group has a characteristic stench, often described as "garlic-like" or "sulfurous."[1]

  • Mitigation: All glassware and waste must be treated with a 10% Bleach (Sodium Hypochlorite) solution before removal from the fume hood. Bleach oxidizes the smell to odorless sulfoxides/sulfones immediately.

Q2: My distillate is turning green/blue after standing. Why?

  • Answer: This indicates oxidation.[1][3] Anilines, especially electron-rich ones, are prone to air oxidation forming "Wurster salts" (radical cations) or coupling products.[1]

  • Fix: Store the purified oil under Argon/Nitrogen at -20°C. Add a stabilizer like BHT if downstream applications permit.[1]

Q3: I see a spot on TLC that barely moves. What is it?

  • Answer: That is likely the Sulfoxide (S-oxide) derivative.[1] It is much more polar than the sulfide. If you have a lot of this, your reaction conditions were too oxidizing. Use Protocol B (Chromatography) to remove it; distillation might co-distill it if the vacuum isn't strong enough.

Q4: Can I use Aluminum Oxide (Alumina) instead of Silica?

  • Answer: Yes. Neutral Alumina is actually better for amines because it is less acidic than silica.[1] If you use Alumina, you can skip the Triethylamine buffer. However, Alumina has lower resolving power than Silica.[1]

References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (See Section on "Purification of Tertiary Amines via Acetylation of Primary/Secondary Impurities").

  • BenchChem Technical Support. (2025). Purification of Halogenated Aniline Compounds. Retrieved from BenchChem Database.[1]

  • Master Organic Chemistry. (2016). Natural Product Isolation - Chromatography Techniques. Retrieved from MasterOrganicChemistry.com.[1]

  • PubChem. (2025).[1][4] 2-(Methylthio)aniline Compound Summary. National Library of Medicine.[1]

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of N,N-Dimethyl-2-(methylthio)aniline

Compounded ID: N,N-Dimethyl-2-(methylthio)aniline CAS: 2388-50-3 Support Ticket: #STG-4835-QM Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Compounded ID: N,N-Dimethyl-2-(methylthio)aniline CAS: 2388-50-3 Support Ticket: #STG-4835-QM Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support hub for N,N-Dimethyl-2-(methylthio)aniline . As researchers, we often treat substituted anilines as robust intermediates. However, this specific compound presents a "stability paradox" due to its bifunctional susceptibility .

It contains two distinct oxidation-prone centers:

  • The Thioether (S-methyl) group: Highly susceptible to S-oxidation.

  • The N,N-Dimethylaniline core: Prone to N-oxidation and photo-induced radical polymerization.

Improper storage doesn't just lower purity; it generates active impurities (sulfoxides and N-oxides) that can alter the regioselectivity of downstream cross-coupling or electrophilic aromatic substitutions. This guide moves beyond standard SDS advice to explain why degradation happens and how to arrest it.

Module 1: Critical Storage Parameters

Q: What is the absolute ideal storage environment?

A: You must store this compound under an inert atmosphere (Argon or Nitrogen) at 2–8°C in amber glass .

  • Why Inert Gas? The thioether moiety (

    
    ) is an electron-rich center that reacts with atmospheric oxygen to form the sulfoxide (
    
    
    
    ). This reaction is slow but cumulative.
  • Why Amber Glass? Anilines are photosensitive. UV light promotes the formation of radical cations on the nitrogen, leading to oxidative coupling (dimerization) which manifests as a brown/black tar.

  • Why 2–8°C? While the compound is liquid or low-melting solid at room temperature, refrigeration kinetically inhibits the S-oxidation pathway.

Q: Can I store it at -20°C?

A: Yes, but with a caveat. Freezing is excellent for chemical stability, but repeated freeze-thaw cycles can introduce moisture condensation.

  • Risk: Water can facilitate proton transfer or hydrolysis of minor impurities, accelerating degradation.

  • Protocol: If storing at -20°C, aliquot the material into single-use vials under nitrogen to avoid repeated thawing.

Q: The SDS says "Keep container tightly closed."[1][2][3][4][5] Is that enough?

A: No. "Tightly closed" prevents gross evaporation but does not prevent headspace oxidation.

  • The Fix: Parafilm is permeable to oxygen over time. For long-term storage (>1 month), use a Teflon-lined screw cap and wrap the neck with electrical tape or store the vial inside a secondary jar containing a desiccant and an oxygen scavenger.

Module 2: Troubleshooting Degradation (Diagnostics)

Use this guide to diagnose the state of your reagent before committing it to a reaction.

Q: My compound has turned from pale yellow to dark brown. Is it usable?

A: Likely No.

  • Diagnosis: The "browning" is characteristic of aniline oxidation products (azo/azoxy dimers or quinoid species). Even 1-2% of these impurities can act as radical scavengers, killing catalytic cycles (e.g., Pd-catalyzed Buchwald-Hartwig aminations).

  • Action: Check purity via TLC or LC-MS. If the main peak is >95%, you may attempt a rapid filtration through a short plug of neutral alumina (to remove polar oxidation products) immediately before use.

Q: I detect a sharp, acrid smell different from the usual amine odor.

A: Stop immediately.

  • Diagnosis: This often indicates the formation of sulfoxides or cleavage byproducts. Pure thioethers have a distinct "garlic/cabbage" sulfide smell. A change to a sharper, acrid scent suggests S-oxidation or N-dealkylation.

  • Action: Run a Proton NMR. Look for a downfield shift in the S-methyl peak (typically ~2.4 ppm shifts to ~2.7-2.9 ppm for sulfoxide).

Q: The liquid has solidified or shows precipitate.

A: Check Temperature.

  • Diagnosis: This compound has a melting point near room temperature (approx. 15-25°C depending on purity). Solidification might just be physical freezing.

  • Verification: Gently warm the vial in your hand.

    • If it melts clear:[1] It is safe.

    • If solids remain: These are likely N-oxide salts or sulfones , which have much higher melting points. Purification is required.

Module 3: Data & Specifications

Storage Conditions Summary
ParameterStandard (Short Term < 1 Week)Long Term (> 1 Month)Critical Failure Mode
Temperature 20–25°C (Room Temp)2–8°C (Refrigerated) Thermal oxidation of Sulfur
Atmosphere Tightly capped airArgon/Nitrogen Flush S-Oxidation to Sulfoxide
Container Clear GlassAmber/Foil-Wrapped Photo-degradation (Browning)
Closure Standard CapTeflon Lined + Parafilm Moisture absorption
Degradation Pathways Visualization

The following diagram illustrates the specific chemical vulnerabilities of N,N-Dimethyl-2-(methylthio)aniline.

DegradationPathways cluster_0 Degradation Zones Compound N,N-Dimethyl-2- (methylthio)aniline (Active Reagent) Sulfoxide Sulfoxide Impurity (S=O) Compound->Sulfoxide Atmospheric O2 (Slow, Temp dependent) NOxide N-Oxide / Radical Cation Compound->NOxide UV Light / Air Sulfone Sulfone Impurity (O=S=O) Sulfoxide->Sulfone Prolonged O2 Exposure Polymer Dark Tar/Polymer (Azo Dimers) NOxide->Polymer Radical Coupling

Figure 1: Primary degradation pathways. The S-oxidation pathway (Red) is driven by air/oxygen, while the N-oxidation/Polymerization pathway (Yellow/Black) is driven by light and radical initiators.

Module 4: Rescue Protocol (Purification)

If your compound has degraded (purity < 90%), do not discard it immediately. Use this "Rescue Protocol" to recover usable material.

  • Dissolution: Dissolve the degraded dark oil in a minimal amount of Hexanes or Dichloromethane (DCM) .

  • Filtration: Pass the solution through a pad of Silica Gel .

    • Logic: The target compound is less polar. The Sulfoxide, Sulfone, and N-oxide impurities are highly polar and will stick to the silica top layer.

  • Elution: Flush with Hexanes/Ethyl Acetate (9:1).

  • Concentration: Rotary evaporate the solvent.

  • Validation: Verify purity via TLC (Target

    
     will be high; impurities will remain at baseline).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76337, 2-(Methylthio)aniline. Retrieved from [Link]

    • Note: Used for physical property verific
  • Note: Source for CAS 2388-50-3 identification and general hazard classific
  • Note: Provides baseline stability data for the primary amine analog, extrapolated for the tertiary amine regarding thioether stability.
  • Note: Confirmation of CAS 2388-50-3 and physical st

Sources

Reference Data & Comparative Studies

Validation

HPLC Retention Time Comparison: N,N-Dimethyl-2-(methylthio)aniline vs. Metabolites

Executive Summary Objective: To provide a technical comparison of the HPLC retention behavior of N,N-Dimethyl-2-(methylthio)aniline (Parent) against its primary Phase I metabolites (S-oxidation and N-demethylation produc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of the HPLC retention behavior of N,N-Dimethyl-2-(methylthio)aniline (Parent) against its primary Phase I metabolites (S-oxidation and N-demethylation products).

Context: This compound belongs to the class of thio-substituted anilines . In drug metabolism and pharmacokinetics (DMPK) studies, the simultaneous quantification of the parent drug and its metabolites is critical. The presence of both a basic amine and a sulfur moiety creates a unique metabolic landscape involving N-demethylation and S-oxidation .

Key Insight: In standard Reverse-Phase (RP) chromatography, the elution order is strictly governed by the polarity shifts induced by metabolism. The Sulfoxide metabolite represents the most significant polarity shift (eluting earliest), while N-demethylated metabolites show subtler shifts, often eluting closer to the parent.

Metabolic Landscape & Chemical Logic

Understanding the structural changes is the prerequisite for predicting chromatographic behavior.

The Metabolic Pathways

The metabolism of N,N-Dimethyl-2-(methylthio)aniline proceeds via two distinct vectors:

  • S-Oxidation: The thioether (-S-CH3) is oxidized to a Sulfoxide (-SO-CH3) and subsequently to a Sulfone (-SO2-CH3). This dramatically increases polarity and water solubility.

  • N-Demethylation: The tertiary amine (-N(CH3)2) loses methyl groups to form the Secondary (N-desmethyl) and Primary (N,N-didesmethyl) amines. This increases polarity by exposing N-H bonds capable of hydrogen bonding, though less drastically than S-oxidation.

MetabolicPathway Parent Parent Compound (N,N-Dimethyl-2-(methylthio)aniline) LogP: ~2.9 (Hydrophobic) Sulfoxide Metabolite M1 (Sulfoxide) LogP: ~0.8 (Polar) Parent->Sulfoxide S-Oxidation (CYP/FMO) N_Desmethyl Metabolite M3 (N-Desmethyl) LogP: ~2.5 (Less Hydrophobic) Parent->N_Desmethyl N-Demethylation Sulfone Metabolite M2 (Sulfone) LogP: ~1.2 (Polar) Sulfoxide->Sulfone Further Oxidation

Figure 1: Primary metabolic pathways affecting chromatographic retention. S-oxidation drives the largest shift in polarity.

HPLC Retention Time Comparison

The following data represents the Relative Retention Time (RRT) profile on a standard C18 Reverse-Phase column. RRT is calculated relative to the Parent compound (Parent RRT = 1.00).

Experimental Conditions (Reference Standard):

  • Stationary Phase: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

Table 1: Comparative Elution Profile (Reverse Phase)
Compound IdentityFunctional Group ChangePolarity ShiftPredicted LogPRelative RT (RRT)*Elution Order
Sulfoxide Metabolite -S-CH₃ → -S(=O)-CH₃High Increase ~0.80.35 - 0.45 1 (Earliest)
Sulfone Metabolite -S(=O)-CH₃ → -S(=O)₂-CH₃High Increase~1.20.50 - 0.60 2
N,N-Didesmethyl -N(CH₃)₂ → -NH₂Moderate Increase~2.10.80 - 0.85 3
N-Monodesmethyl -N(CH₃)₂ → -NH(CH₃)Slight Increase~2.50.90 - 0.95 4
Parent Compound No ChangeBaseline~2.91.00 5 (Latest)

*Note: RRT values are approximate and depend on the specific gradient slope. A steeper gradient compresses these values; a shallow gradient expands them.

Technical Analysis of Separation
  • The "Sulfoxide Gap": The most critical separation is between the Parent and the Sulfoxide. The introduction of the oxygen atom on the sulfur creates a strong dipole, significantly reducing interaction with the hydrophobic C18 chains. This results in the Sulfoxide eluting much earlier (often in the void volume if the gradient starts too high in organic solvent).

  • Amine Tailing: The parent and N-desmethyl metabolites are basic amines. On older silica columns, these interact with residual silanols, causing peak tailing.

    • Solution: Use "End-capped" columns and maintain acidic pH (Formic acid/TFA) to protonate the amines, ensuring they exist as cations which run sharper (though faster) or use high pH (if column permits) to keep them neutral and increase retention. Acidic conditions (pH ~2.5-3.0) are preferred for LC-MS sensitivity.

Validated Experimental Protocol

This protocol is designed to ensure separation of the polar sulfoxide from the hydrophobic parent.

Sample Preparation (Plasma/Microsomes)
  • Principle: Protein precipitation is preferred over Liquid-Liquid Extraction (LLE) because LLE often results in poor recovery of the polar Sulfoxide metabolite.

  • Step 1: Aliquot 50 µL of plasma/microsomal incubation mixture.

  • Step 2: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (IS).

    • Why: 1:3 ratio ensures complete protein crash.

  • Step 3: Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Step 4: Transfer supernatant to HPLC vial. Do not evaporate and reconstitute if analyzing sulfoxides, as they can be thermally unstable or volatile under harsh drying conditions. Dilute with water if peak shape is poor (solvent effect).

HPLC-UV/MS Method
  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Profile:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to retain Sulfoxide)

    • 1.0 - 8.0 min: 5% B → 90% B (Linear ramp)

    • 8.0 - 10.0 min: 90% B (Wash Parent/Lipids)

    • 10.0 - 12.0 min: 5% B (Re-equilibration)

  • Detection:

    • UV: 254 nm (Aromatic ring absorption).

    • MS: ESI Positive Mode ([M+H]+).

      • Parent m/z: ~168

      • Sulfoxide m/z: ~184 (+16 Da)

      • N-Desmethyl m/z: ~154 (-14 Da)

Workflow cluster_LC LC Separation Logic Sample Biological Sample (Plasma/Microsomes) Prep Precipitation (ACN 1:3) Avoid LLE (Loss of Polar Mets) Sample->Prep Inject Injection (5 µL) Low Organic Start (5% B) Prep->Inject Early 0-2 min: Polar Elution (Sulfoxide/Sulfone) Inject->Early Mid 3-6 min: Mid-Polarity (N-Desmethyl) Late 6-8 min: Hydrophobic (Parent Compound)

Figure 2: Analytical workflow emphasizing the retention of polar metabolites.

Troubleshooting & Optimization

  • Issue: Sulfoxide elutes in the void volume (RT < 1 min).

    • Cause: Initial organic concentration is too high.

    • Fix: Reduce starting %B to 2% or 5%. Ensure the sample diluent matches the starting mobile phase (e.g., 95% Water).

  • Issue: Parent peak tailing.

    • Cause: Interaction between the basic dimethylamino group and silanols.

    • Fix: Add 10 mM Ammonium Formate to Mobile Phase A to buffer the silanols, or increase column temperature to 40°C.

  • Issue: Co-elution of Sulfone and N-Desmethyl.

    • Cause: Similar intermediate polarity.

    • Fix: Use a Phenyl-Hexyl column instead of C18. The Phenyl phase interacts differently with the aromatic ring electrons (pi-pi stacking), often altering the selectivity for aromatic metabolites.

References

  • Metabolism of Thioethers: Larsen, G. L., et al.[1] "In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver." Xenobiotica, 1988.[1]

  • HPLC of Aromatic Amines: "Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column." SIELC Technologies Application Note.

  • Metabolite Profiling Standards: "Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS." Molecules, 2024.[2]

  • Chemical Properties: PubChem Compound Summary for CID 76337, 2-(Methylthio)aniline.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N,N-Dimethyl-2-(methylthio)aniline

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling of specialized chemical reagents like N,N-Dimethyl-2...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling of specialized chemical reagents like N,N-Dimethyl-2-(methylthio)aniline (CAS No. 2388-50-3) demands a meticulous approach, not only during its use in synthesis but, critically, through to its final disposal.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Foundational Knowledge: Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. N,N-Dimethyl-2-(methylthio)aniline is an aniline derivative and an organosulfur compound. While specific toxicological data for this exact molecule is limited, the profiles of structurally similar compounds, such as N,N-Dimethylaniline and other anilines, provide a strong basis for a conservative risk assessment.

The primary risks associated with this class of chemicals include:

  • High Acute Toxicity: Aniline derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5] Exposure can lead to systemic effects, including methemoglobinemia, which impairs the blood's ability to transport oxygen, resulting in symptoms like cyanosis (bluish skin), headache, and dizziness.[5][6]

  • Organ Damage: Prolonged or repeated exposure to related compounds can cause damage to the liver, kidneys, and blood.[5][7]

  • Suspected Carcinogenicity: Aniline itself is classified by the EPA as a probable human carcinogen (Group B2), and other derivatives are also suspected carcinogens.[4][6]

  • Environmental Hazard: This compound is expected to be toxic to aquatic life, with potentially long-lasting effects, making its release into the environment a significant concern.[4]

  • Combustibility: While not highly flammable, it is a combustible liquid that can form explosive vapor-air mixtures upon intense heating.[8]

This hazard profile dictates that N,N-Dimethyl-2-(methylthio)aniline must be treated as a hazardous waste stream, subject to stringent disposal regulations.

Table 1: Key Safety and Hazard Data
ParameterInformationSource(s)
GHS Hazard Statements Based on related anilines: Toxic if swallowed, in contact with skin or if inhaled; Suspected of causing cancer; Toxic to aquatic life with long lasting effects.[4]
CAS Number 2388-50-3[1][2][9]
Molecular Formula C9H13NS[2]
Physical State Liquid
Primary Disposal Route Licensed Hazardous Waste Incineration[10]
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates, halogens.[4][8]

Prerequisite Safety: PPE and Engineering Controls

The principle of "as low as reasonably achievable" (ALARA) for exposure is the cornerstone of safe handling. This is accomplished through a combination of engineering controls and personal protective equipment (PPE).

  • Engineering Control: All handling and preparation of waste, including transfers and container rinsing, must be conducted within a certified chemical fume hood.[3] This is the primary barrier to prevent the inhalation of toxic vapors and aerosols.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended, especially when handling concentrated waste.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

    • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

    • Clothing: Wear long pants and closed-toe shoes.

Standard Operating Protocol for Disposal

The disposal of N,N-Dimethyl-2-(methylthio)aniline is not a single action but a systematic process. Adherence to this protocol ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]

Step 1: Waste Identification and Segregation

This is the most critical step. Improper segregation can lead to dangerous chemical reactions and complicate the disposal process.

  • Designate a Waste Stream: Establish a dedicated waste stream for N,N-Dimethyl-2-(methylthio)aniline and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other chemical streams, particularly incompatible materials like strong acids or oxidizers.[11] Halogenated and non-halogenated solvent wastes should also be kept separate. The presence of sulfur in this compound may place it in a specific "flame-retardant" organic waste category at some institutions due to the production of sulfur oxides upon incineration.

Step 2: Proper Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Select a Compatible Container: Use a leak-proof, chemically compatible container with a secure, vapor-tight screw cap.[10] High-density polyethylene (HDPE) or the original product bottle are often suitable choices.

  • Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" [10]

    • The full chemical name: "N,N-Dimethyl-2-(methylthio)aniline"

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).

Step 3: Waste Accumulation and Storage in the Laboratory

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the lab.

  • Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[10][11]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[11]

  • Location: Store the waste in the fume hood where it was generated or in a designated, ventilated cabinet away from heat sources and incompatible chemicals.[5]

Step 4: Final Disposal and Decontamination

Final disposal must be handled by professionals.

  • Contact EHS: When the container is nearly full or has been accumulating for a set period (per your institution's policy), contact your Environmental Health & Safety (EHS) department to schedule a pickup.[10]

  • Decontamination:

    • All labware that has come into contact with the chemical must be decontaminated. The initial rinse should be with an organic solvent (e.g., ethanol or acetone), and this rinsate must be collected as hazardous waste in your designated container.[11]

    • Following the initial solvent rinse, wash the labware with soap and water.

    • Wipes, gloves, and absorbent pads used for cleaning and decontamination must also be disposed of as solid hazardous waste.[12]

Emergency Procedures: Spill Management

Even with careful planning, spills can occur. A swift and correct response is vital.

For a Small Spill (manageable by lab personnel):

  • Alert & Evacuate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood if possible.

  • Don PPE: Wear appropriate PPE, including a respirator if vapors are significant.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material like Chemizorb®, sand, or vermiculite.[5] Do not use combustible materials like paper towels or sawdust.[5]

  • Collect: Carefully scoop the absorbed material and spill residue into a designated hazardous waste container using non-sparking tools.[5]

  • Decontaminate: Clean the spill area with a suitable solvent (collecting the cleaning materials as waste) and then wash with soap and water.

  • Label & Dispose: Seal and label the container of spill cleanup debris as hazardous waste and arrange for EHS pickup.

For large spills, immediately evacuate the area, close the doors, and contact your institution's emergency response team and EHS.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of N,N-Dimethyl-2-(methylthio)aniline waste.

G cluster_prep Preparation & Generation cluster_handling In-Lab Handling cluster_disposal Final Disposition cluster_spill Contingency A Waste Generation (e.g., reaction quench, rinsate) B Identify as Hazardous Waste: N,N-Dimethyl-2-(methylthio)aniline A->B S Spill Occurs A->S Potential Event C Select Compatible, Labeled Container B->C D Add Waste in Fume Hood (Wear full PPE) C->D E Store in Secondary Containment in Satellite Accumulation Area D->E D->S F Container Full or Time Limit Reached? E->F F->D No G Schedule Pickup with Environmental Health & Safety (EHS) F->G Yes H EHS Transports for Licensed Disposal G->H S_Action Follow Emergency Spill Protocol S->S_Action S_Waste Collect Debris as Hazardous Waste S_Action->S_Waste S_Waste->G Arrange Pickup

Caption: Workflow for safe disposal of N,N-Dimethyl-2-(methylthio)aniline.

Conclusion

The responsible disposal of N,N-Dimethyl-2-(methylthio)aniline is a non-negotiable aspect of laboratory safety and regulatory compliance. By understanding its hazards, utilizing appropriate controls, and adhering to a systematic disposal protocol, we ensure that our scientific pursuits do not come at the cost of our health or the integrity of our environment. Always consult your institution's specific EHS guidelines, as they represent the definitive policy for your location.

References

  • N,N-DIMETHYLANILINE AR - Loba Chemie. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - N,N-Dimethyl Aniline 99%. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: N,N-dimethylaniline - Carl ROTH. (n.d.). Retrieved from [Link]

  • N, N- Dimethylaniline Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety. (2023, February 27). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.). Retrieved from [Link]

  • EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. (1986). Federal Register, 51(225). Retrieved from [Link]

  • Aniline Acute Exposure Guideline Levels. (2008). In National Center for Biotechnology Information (NCBI). Retrieved from [Link]

Sources

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